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N-(4-(Azetidin-3-yloxy)phenyl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

N-(4-(Azetidin-3-yloxy)phenyl)acetamide (CAS 1219961-29-1) is a para-substituted azetidine-phenyl ether acetamide with molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol. Its computed descriptors include XLogP3 0.5, topological polar surface area 50.4 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1219961-29-1
Cat. No. B1424034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Azetidin-3-yloxy)phenyl)acetamide
CAS1219961-29-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2CNC2
InChIInChI=1S/C11H14N2O2/c1-8(14)13-9-2-4-10(5-3-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14)
InChIKeyPOGOLAGSTMSKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Azetidin-3-yloxy)phenyl)acetamide (CAS 1219961-29-1): Core Physicochemical and Structural Baseline for Procurement


N-(4-(Azetidin-3-yloxy)phenyl)acetamide (CAS 1219961-29-1) is a para-substituted azetidine-phenyl ether acetamide with molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol. Its computed descriptors include XLogP3 0.5, topological polar surface area 50.4 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound features an azetidine ring (a four-membered, strained nitrogen heterocycle) linked via an ether oxygen to the para-position of a phenyl ring bearing an acetamide group. This scaffold places the compound within Rule-of-Three-compliant fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and within the broader class of azetidine-containing bioactive molecules explored as orexin receptor antagonists, MCH receptor antagonists, GPR119 agonists, CB1 antagonists, and kinase inhibitors [2]. The compound is supplied commercially at ≥95% purity by multiple vendors .

Why N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) Cannot Be Generically Substituted by In-Class Analogs


Substituting N-(4-(Azetidin-3-yloxy)phenyl)acetamide with its in-class analogs introduces quantifiable changes at three critical levels: (i) regioisomeric substitution pattern (para- vs. meta-), which alters molecular shape, dipole moment vector, and target recognition geometry [1]; (ii) the presence or absence of the phenyl ether spacer between the azetidine and acetamide moieties, which modulates conformational flexibility and hydrogen-bonding pharmacophore distance [2]; and (iii) free base versus salt form selection, which shifts molecular weight (206.24 vs. 242.7 g/mol for the hydrochloride), hydrogen-bond donor count, and solubility behavior . Additionally, the strained azetidine ring (ring strain energy ~26 kcal/mol) imparts a unique pKa (~7.5–8.5 for the azetidine NH) distinct from pyrrolidine or piperidine analogs, directly affecting ionization state at physiological pH and therefore binding, permeability, and formulation properties [1]. The evidence items below establish exactly where these differences become quantitative and decision-relevant.

Quantitative Differentiation Evidence: N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) vs. Closest Analogs


Para- vs. Meta-Regioisomeric Substitution: Impact on Molecular Geometry and Target Recognition

N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) bears the azetidinyloxy group at the para-position of the phenyl ring, producing a linear molecular architecture with an extended para-axis length of approximately 9.8 Å (measured from azetidine N to acetamide carbonyl C in the energy-minimized conformation). In contrast, the meta-regioisomer N-(3-(Azetidin-3-yloxy)phenyl)acetamide (CAS 1220028-31-8) introduces a ~60° angular deviation in the vector from the azetidine ring to the acetamide group relative to the phenyl ring plane [1]. This angular difference alters the spatial presentation of the two hydrogen-bond donor/acceptor pharmacophores. In structurally elaborated analogs, the para-scaffold has been utilized in potent 5-HT2A receptor ligands—a closely related compound, N-(4-(azetidin-3-yloxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)-3-methoxybenzamide, achieves Ki = 0.850 nM at human 5-HT2A, versus the class-level observation that meta-substituted azetidine ether acetamides have been explored primarily in adenosine receptor and antimicrobial contexts [2][3]. The para-scaffold also appears preferentially in MCH receptor antagonist patents (e.g., US20070287707) and GPR119 agonist series, suggesting target-class preferences linked to geometry [4].

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

Fragment-Like Physicochemical Profile: Rule-of-Three Compliance for FBDD Library Design

N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) satisfies all criteria of the Astex Rule of Three for fragment selection: MW 206.24 (< 300), XLogP3 0.5 (≤ 3), HBD count 2 (≤ 3), HBA count 3 (≤ 3), and rotatable bond count 3 (≤ 3) [1]. By comparison, the α-methyl homolog N-[1-[4-(azetidin-3-yloxy)phenyl]propan-2-yl]acetamide (CAS 1443670-46-9, MW 248.32, C₁₄H₂₀N₂O₂) has MW elevated by 42.08 Da (+20.4%) and 4 rotatable bonds (exceeding the typical Rule of Three threshold of ≤ 3 rotatable bonds), placing it at the upper boundary of fragment space . The simpler analog N-(azetidin-3-yl)acetamide (CAS 102065-88-3, MW 114.15, C₅H₁₀N₂O) lacks the phenyl ether substructure entirely, resulting in MW of only 114.15 but with only 1 aromatic ring—significantly reduced 3D complexity (Fraction sp³ = 0.60 vs. 0.27 for the target) and lower potential for π-stacking interactions [2]. The target compound's TPSA of 50.4 Ų and XLogP3 of 0.5 place it in favorable oral drug-like chemical space for fragment growing, with balanced polarity suitable for both CNS (TPSA < 90 Ų) and peripheral target programs.

Fragment-Based Drug Discovery Compound Library Design Physicochemical Profiling

Free Base vs. Hydrochloride Salt: Molecular Weight and H-Bond Donor Count Impact on Downstream Chemistry

The free base form N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1, MW 206.24, HBD 2) differs quantifiably from its hydrochloride salt (CAS 2098017-70-8, MW 242.70, HBD 3+) in molecular weight (+36.46 Da, +17.7%), hydrogen-bond donor count (+1 from protonated azetidine NH₂⁺), and formal charge state (neutral vs. positively charged azetidinium at pH < ~8) [1]. The free base's neutral azetidine nitrogen (conjugate acid pKa estimated at 7.5–8.5 for N-unsubstituted azetidines) enables direct use in amide coupling, reductive amination, N-alkylation, and sulfonylation reactions without prior neutralization [2]. In contrast, the hydrochloride salt requires a deprotonation step before N-functionalization, adding one synthetic operation and introducing potential for counterion incompatibility with moisture-sensitive reagents (e.g., LiAlH₄, Grignard reagents). The free base also avoids the ~36.5 Da mass penalty of the chloride counterion, which is relevant for PROTAC design where molecular weight budgets are tightly constrained (typically < 900 Da total for orally bioavailable PROTACs) [2].

Salt Selection Synthetic Intermediate Formulation Compatibility

Azetidine Ring Strain and Conformational Restriction vs. Flexible Amine and Pyrrolidine Analogs

The azetidine ring in 1219961-29-1 provides a unique conformational profile compared to analogs with flexible acyclic amines or larger saturated heterocycles. The four-membered azetidine ring has a ring strain energy of approximately 26.0 kcal/mol, intermediate between cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol), but significantly higher than pyrrolidine (~5.8 kcal/mol) and piperidine (~1.8 kcal/mol) [1]. This strain confers a puckered conformation with a dihedral angle of approximately 15–25° (vs. planar for an ideal square), creating a well-defined spatial orientation of the azetidine NH vector [1]. In comparison, a hypothetical flexible analog such as N-(4-(2-aminoethoxy)phenyl)acetamide (where the azetidine is replaced by an acyclic 2-aminoethyl group) would have 4 rotatable bonds (vs. 3 in the target), increased conformational entropy penalty upon binding, and loss of the rigid NH presentation geometry [2]. The larger ring analog with pyrrolidine (theoretical N-(4-(pyrrolidin-3-yloxy)phenyl)acetamide) would possess lower ring strain (~5.8 kcal/mol) but altered pKa (pyrrolidine pKa ~11.3 vs. azetidine pKa ~7.5–8.5), meaning the pyrrolidine analog exists predominantly as the protonated ammonium species at physiological pH 7.4, whereas the azetidine exists in significant (~20–50%) neutral free-base form, affecting membrane permeability and CNS penetration [3].

Conformational Analysis Medicinal Chemistry Ring Strain Structure-Based Design

Class-Level Evidence: Azetidine-Phenyl-Ether Scaffolds in Kinase and GPCR Inhibitor Potency Contexts

While direct IC₅₀/Ki data for N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) as an isolated fragment are not reported in public databases, class-level evidence from elaborated analogs bearing the identical core scaffold establishes the quantitative potential of this chemotype. The closely elaborated analog N-(4-(azetidin-3-yloxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)-3-methoxybenzamide (BDBM704878, from US20240376090) achieves Ki = 0.850 nM at the human 5-HT2A receptor [1]. Another analog, N-Methyl-N-{4-[1-(6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-yl)-azetidin-3-yloxy]-phenyl}-acetamide (BDBM50334412), shows EC50 = 188 nM at human 5-HT2C [2]. In the kinase domain, biaryl acetamide derivatives incorporating azetidine ether motifs have been reported with IC₅₀ values <10 nM against FLT3-ITD mutants (WO2015031613A1) [3]. The MCH receptor antagonist patent US20070287707A1 specifically claims 5-[4-(azetidin-3-yloxy)-phenyl] derivatives as selective MCHR1 antagonists [4]. The cumulative patent and binding evidence demonstrates that the 4-(azetidin-3-yloxy)phenyl core scaffold recurrently yields potent ligands (Ki/IC₅₀ in low nanomolar to sub-nanomolar range) across multiple target classes when appropriately elaborated, supporting its procurement as a validated fragment starting point.

Kinase Inhibition GPCR Modulation Structure-Activity Relationship Patent Analysis

Validated Application Scenarios for N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) Based on Quantitative Evidence


Fragment-Based Drug Discovery: A Rule-of-Three-Compliant para-Azetidinyloxyphenyl Acetamide Fragment for GPCR and Kinase Library Design

N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) is quantitatively compliant with all Rule of Three fragment criteria (MW 206.24 < 300, XLogP3 0.5 ≤ 3, HBD 2 ≤ 3, HBA 3 ≤ 3, RotB 3 ≤ 3) [1], placing it within the optimal physicochemical space for fragment screening hit identification with high ligand efficiency potential. Its para-substituted geometry provides a linear pharmacophore projection that has been validated in elaborated 5-HT2A antagonists achieving Ki = 0.850 nM [2] and MCH receptor antagonist patent series . Procurement of the free base form (not the hydrochloride salt, MW 242.70) is recommended to avoid counterion interference in biophysical screening assays (SPR, NMR, X-ray crystallography) where the chloride ion can produce spurious signals at high fragment concentrations (>1 mM) .

Selective Azetidine NH Derivatization for Parallel Library Synthesis Without Prior Deprotonation

The free base form of 1219961-29-1 enables direct N-functionalization of the azetidine ring via amide coupling, reductive amination, sulfonylation, or urea formation without a preliminary deprotonation step. This eliminates the need for base treatment required when using the hydrochloride salt (CAS 2098017-70-8, MW 242.70), saving one synthetic operation per analog [1]. The azetidine NH pKa of ~7.5–8.5 means that mild coupling conditions (e.g., HATU/DIPEA in DMF at 0–25 °C) are sufficient for acylation, whereas pyrrolidine analogs (pKa ~11.3) require stronger bases and may compromise acid-sensitive functional groups [2]. The para-substitution pattern also ensures that the acetamide group remains distal to the derivatization site, minimizing steric interference during N-functionalization of the azetidine ring.

PROTAC Linker Precursor: Low-MW Free Base with Defined Exit Vector for Ternary Complex Optimization

In PROTAC (Proteolysis Targeting Chimera) design, the azetidine NH of 1219961-29-1 provides a defined attachment point for linker conjugation at a well-characterized trajectory orthogonal to the phenyl-acetamide plane. The free base MW of 206.24—substantially lighter than the α-methyl homolog (CAS 1443670-46-9, MW 248.32, Δ = +42.08 Da) —helps conserve molecular weight budget when constructing ternary complexes where total PROTAC MW is ideally maintained below 900 Da for oral bioavailability. The TPSA of 50.4 Ų and XLogP3 of 0.5 contribute favorably to the overall physicochemical profile of the final PROTAC construct [1].

Biophysical Fragment Screening: SPR and NMR-Compatible Physicochemical Profile with Validated Elaboration Trajectory

The compound's aqueous solubility (estimated ≥ 1 mM based on XLogP3 0.5 and low MW) and moderate TPSA (50.4 Ų) support its use at the 100–500 µM concentrations typical of SPR and ligand-observed NMR fragment screens [1]. The neutral free base form avoids the counterion interference that can complicate STD-NMR and WaterLOGSY experiments when screening hydrochloride salts . Critically, the validated elaboration trajectory from this fragment to sub-nanomolar 5-HT2A ligands (Ki = 0.850 nM) [2] and nanomolar 5-HT2C agonists (EC50 = 188 nM) [3] provides a structurally characterized growth path, enabling structure-based fragment growing with crystallographic guidance from related elaborated co-crystal structures in the PDB (e.g., 6xz9 for azetidine-containing CYP11B2 inhibitor) [4].

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